2-(2-METHOXYPHENOXY)-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-(2-METHOXYPHENOXY)-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a methoxyphenoxy group, a trifluoromethylphenyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and various aryl iodides .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-(2-METHOXYPHENOXY)-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions include phenol derivatives, methyl-substituted compounds, and various substituted thiazoles .
Scientific Research Applications
2-(2-METHOXYPHENOXY)-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2-(2-METHOXYPHENOXY)-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the thiazole ring contributes to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-METHOXYPHENOXY)-N-(5-{[3-(TRICHLOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE
- 2-(2-METHOXYPHENOXY)-N-(5-{[3-(METHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE
- 2-(2-METHOXYPHENOXY)-N-(5-{[3-(FLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE
Uniqueness
The presence of the trifluoromethyl group in 2-(2-METHOXYPHENOXY)-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity, making it distinct from its analogs .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3S/c1-27-16-7-2-3-8-17(16)28-12-18(26)25-19-24-11-15(29-19)10-13-5-4-6-14(9-13)20(21,22)23/h2-9,11H,10,12H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZAYEYUWTVDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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